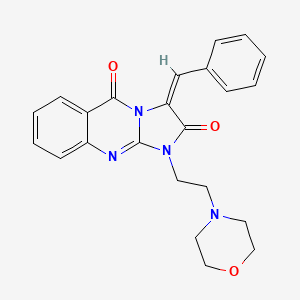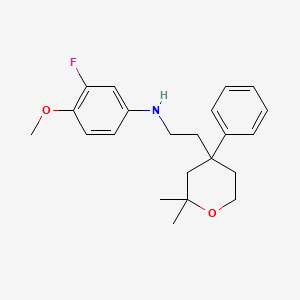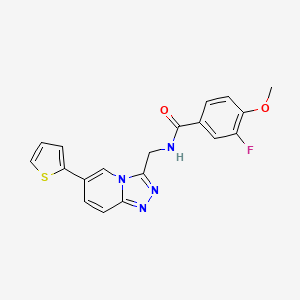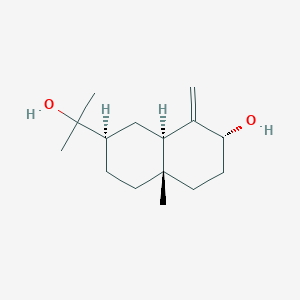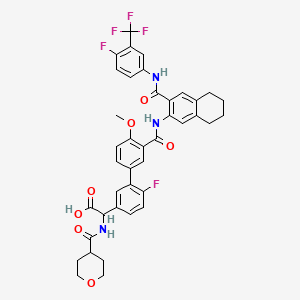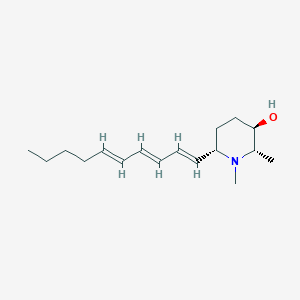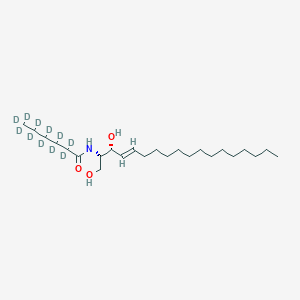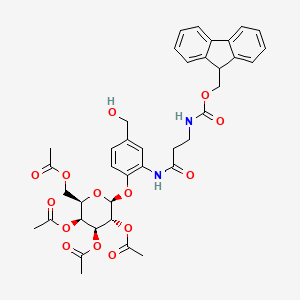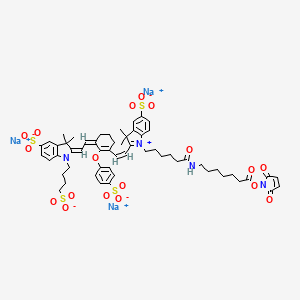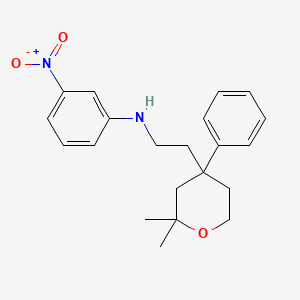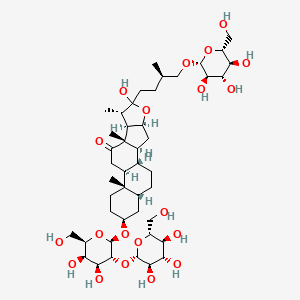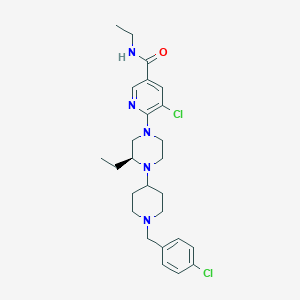
(S)-5-chloro-6-(4-(1-(4-chlorobenzyl)piperidin-4-yl)-3-ethylpiperazin-1-yl)-N-ethylnicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of VUF11211 involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, such as dichloromethane or ethanol, and catalysts like palladium on carbon for hydrogenation steps .
Industrial Production Methods
While specific industrial production methods for VUF11211 are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for larger volumes, ensuring the purity of intermediates, and implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
VUF11211 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium on carbon is often used for reduction reactions.
Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Wissenschaftliche Forschungsanwendungen
VUF11211 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the binding and activation of the CXCR3 receptor.
Biology: Helps in understanding the role of CXCR3 in immune cell signaling and migration.
Medicine: Potential therapeutic applications in treating immune-related diseases such as multiple sclerosis and rheumatoid arthritis.
Industry: Utilized in the development of new pharmacological agents targeting chemokine receptors.
Wirkmechanismus
VUF11211 acts as an inverse agonist at the CXCR3 receptor, which is a G protein-coupled receptor involved in immune cell signaling. By binding to the receptor, VUF11211 stabilizes it in an inactive conformation, thereby inhibiting its activity. This mechanism involves the interaction with specific amino acid residues within the receptor’s binding pocket, leading to a decrease in downstream signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
VUF11418: Another CXCR3 antagonist with a different chemical structure.
VUF10661: A compound with similar pharmacological properties but distinct structural features.
NBI-74330: A high-affinity CXCR3 antagonist used in similar research applications.
Uniqueness of VUF11211
VUF11211 is unique due to its high affinity for the CXCR3 receptor and its ability to act as an inverse agonist. This distinguishes it from other CXCR3 antagonists, which may only act as neutral antagonists or partial agonists. Additionally, VUF11211’s specific binding profile and kinetic properties make it a valuable tool for studying the pharmacology of the CXCR3 receptor .
Eigenschaften
Molekularformel |
C26H35Cl2N5O |
|---|---|
Molekulargewicht |
504.5 g/mol |
IUPAC-Name |
5-chloro-6-[(3S)-4-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]-3-ethylpiperazin-1-yl]-N-ethylpyridine-3-carboxamide |
InChI |
InChI=1S/C26H35Cl2N5O/c1-3-22-18-32(25-24(28)15-20(16-30-25)26(34)29-4-2)13-14-33(22)23-9-11-31(12-10-23)17-19-5-7-21(27)8-6-19/h5-8,15-16,22-23H,3-4,9-14,17-18H2,1-2H3,(H,29,34)/t22-/m0/s1 |
InChI-Schlüssel |
XQWKNLJIWOTOKT-QFIPXVFZSA-N |
Isomerische SMILES |
CC[C@H]1CN(CCN1C2CCN(CC2)CC3=CC=C(C=C3)Cl)C4=C(C=C(C=N4)C(=O)NCC)Cl |
Kanonische SMILES |
CCC1CN(CCN1C2CCN(CC2)CC3=CC=C(C=C3)Cl)C4=C(C=C(C=N4)C(=O)NCC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



